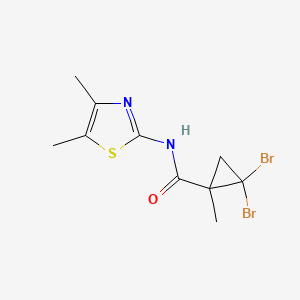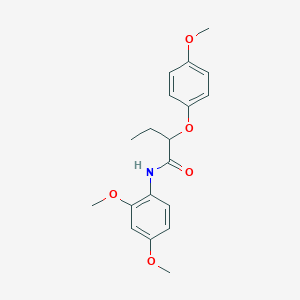![molecular formula C21H20ClN3O3S B4627274 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide" often involves multi-step reactions starting from simple precursors. A typical synthesis route might involve the initial formation of hydrazinecarbothioamide derivatives followed by condensation with aldehydes or ketones in the presence of catalysts to form the desired product. For example, the synthesis of related hydrazinecarbothioamide derivatives has been demonstrated through reactions involving chloro- and isothiocyanato-substituted benzene derivatives with hydrazine, producing compounds with significant yields and demonstrating the foundational chemistry relevant to our compound of interest (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by spectroscopic methods, including FT-IR, 1H-NMR, and X-ray diffraction, providing insight into their complex frameworks. For instance, the molecular structure and pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbothioamides have been elucidated, revealing insights into their structural configurations and potential interactions (Erhan et al., 2023).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives engage in various chemical reactions, leading to the formation of heterocyclic rings and demonstrating a wide range of chemical reactivity. These reactions often involve interactions with nucleophiles or electrophiles, enabling the synthesis of complex molecules with diverse biological and chemical properties (Aly et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Crystallographic studies provide detailed insights into the arrangement of atoms within the molecule, facilitating the exploration of its physical characteristics and interactions (Gangadharan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are fundamental to leveraging these compounds in synthetic chemistry and other applications. Research has shown that these compounds can act as intermediates in the synthesis of diverse heterocyclic structures, demonstrating their utility and versatility in chemical synthesis (Barbuceanu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Selective Synthesis of New Furo[3,4-d]-1,3-thiazoles : A study by Aly et al. (2012) demonstrates the synthesis of novel furo[3,4-d]-1,3-thiazoles using 2-aroyl-hydrazinecarbothioamides, indicating the potential of the compound in synthesizing new thiazole derivatives with potential applications in various chemical fields (Aly et al., 2012).
Copper(II) and Nickel(II) Complexes with Bis(thiosemicarbazone) Ligands : Hosseini-Yazdi et al. (2015) researched the synthesis of new bis(thiosemicarbazone) ligands, demonstrating the use of similar compounds in creating metal complexes, which could have implications in fields like catalysis or materials science (Hosseini-Yazdi et al., 2015).
Pharmaceutical and Biological Applications
Synthesis of Thiadiazole and Pyrimidine Derivatives : Darehkordi and Ghazi (2013) synthesized hydrazine, carbothioamide derivatives, and their conversion into thiadiazole and pyrimidine derivatives, highlighting potential pharmaceutical applications of these compounds (Darehkordi & Ghazi, 2013).
Corrosion Inhibition Properties : Khaled (2006) investigated the use of hydrazine carbodithioic acid derivatives as corrosion inhibitors, suggesting a practical application in protecting metals from corrosion (Khaled, 2006).
Advanced Material Synthesis
Synthesis of Heterocyclic Compounds : Research by Hassan et al. (2014) on the reactions of N1,N2-disubstituted hydrazine-1,2-dicarbothioamides points to the potential of such compounds in the synthesis of advanced materials with applications in various technological fields (Hassan et al., 2014).
Reactions with Heterocyclic Cations : A study by Zvezdina et al. (1983) on the recyclization reactions of triphenylpyrylium perchlorate with hydrazines showcases the role of such compounds in creating new heterocyclic structures, which could be significant in materials science (Zvezdina et al., 1983).
Eigenschaften
IUPAC Name |
1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-9-14(2)11-15(10-13)23-21(29)25-24-20(26)19-8-7-16(28-19)12-27-18-6-4-3-5-17(18)22/h3-11H,12H2,1-2H3,(H,24,26)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGYFSPWNQCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)
